2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride
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Overview
Description
2-Aminopyridine is an organic compound with the formula H2NC5H4N. It is one of three isomeric aminopyridines. It is a colourless solid that is used in the production of the drugs piroxicam, sulfapyridine, tenoxicam, and tripelennamine . Thiazolidinedione, also known as glitazones, are a class of medications used in the treatment of diabetes mellitus type 2 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between amines and carbonyl compounds. For example, pyrimidine derivatives can be synthesized from related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely feature a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thiazolidine dione group (a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms). The exact structure would depend on the specific locations of these groups and the 2-aminopyridine moiety .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyridine and thiazolidine dione moieties. Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the compound’s solubility, melting point, and boiling point would be influenced by the presence and position of the pyridine and thiazolidine dione groups .Mechanism of Action
Target of Action
The primary targets of the compound “2-(2-Aminopyridin-4-yl)isothiazolidine 1,1-dioxide hydrochloride” are currently unknown. The compound belongs to the class of isothiazolidines, a group of heterocyclic compounds . Isothiazolidines and their derivatives have been found to exhibit a wide range of pharmacological activities
Mode of Action
Compounds with similar structures, such as thiazoles, have been found to interact with various biological targets, leading to a range of effects including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Related compounds have been found to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been found to have a range of effects at the molecular and cellular level .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .
Future Directions
Properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c9-8-6-7(2-3-10-8)11-4-1-5-14(11,12)13;/h2-3,6H,1,4-5H2,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBPBVMGRRXBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=NC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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